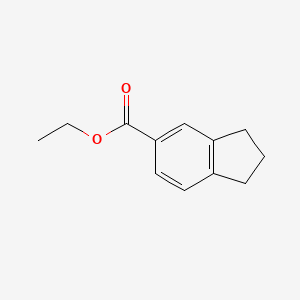
Ethyl Indane-5-carboxylate
Descripción general
Descripción
Ethyl indane-5-carboxylate is a derivative of indene, which is a fundamental structure in organic chemistry. Indenes are known for their utility in various synthetic applications due to their stable benzocyclic framework. The ethyl ester group at the 5-position of the indane ring suggests potential reactivity typical of carboxylate esters, such as participation in esterification and hydrolysis reactions.
Synthesis Analysis
The synthesis of indene derivatives, which are closely related to ethyl indane-5-carboxylate, can be achieved through Lewis acid-promoted reactions. For instance, the reaction of arylallenes with ethenetricarboxylates in the presence of SnCl4 leads to the formation of indene derivatives via a conjugate addition/Friedel-Crafts cyclization reaction . This method demonstrates the potential for constructing the indane skeleton, which is central to ethyl indane-5-carboxylate.
Molecular Structure Analysis
The molecular structure of ethyl indane-5-carboxylate would be characterized by the indane core with a carboxylate ester at the 5-position. While the specific structure of ethyl indane-5-carboxylate is not detailed in the provided papers, the crystal structure of a related compound, triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, shows that the indazole unit is almost planar and the carboxylate groups are nearly perpendicular to the fused-ring system . This suggests that in ethyl indane-5-carboxylate, the ester group may also adopt a conformation that is influenced by the indane core.
Chemical Reactions Analysis
The chemical reactivity of ethyl indane-5-carboxylate would involve the ester functional group. Acid-catalyzed isomerization of a related compound, ethyl 5-hydroxy-7a-methyl-1-oxo-2,6,7,7a-tetrahydro-1H-indene-4-carboxylate, resulted in the formation of cis and trans isomers, demonstrating the susceptibility of such compounds to acid-catalyzed transformations . This reactivity could be extrapolated to ethyl indane-5-carboxylate, where similar isomerization or other acid-catalyzed reactions might occur.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The synthesis of indole derivatives involves heating an intermediate in a solution of ethanolic HCl .
- Results : The process results in the production of indole derivatives that show various biologically vital properties .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results : The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Application of Indoles in Multicomponent Reactions
- Field : Organic Chemistry
- Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds. They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Method : The application of indole in multicomponent reactions for the synthesis of various heterocyclic compounds has been studied .
- Results : The synthesis of indole derivatives leads to the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds. This results in promising new heterocycles with chemical and biomedical relevance .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives have been reported as antiviral agents .
- Method : The method involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
- Results : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value .
Safety And Hazards
Ethyl Indane-5-carboxylate has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHXOQPTHQOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273314 | |
| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Indane-5-carboxylate | |
CAS RN |
105640-11-7 | |
| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105640-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-1H-indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



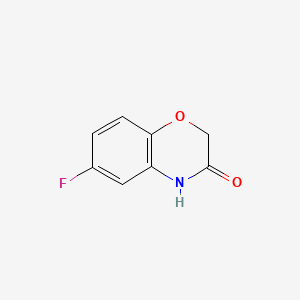
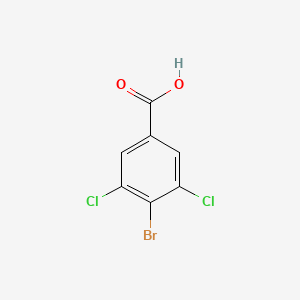

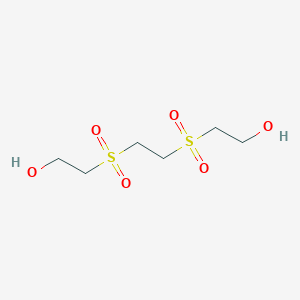

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
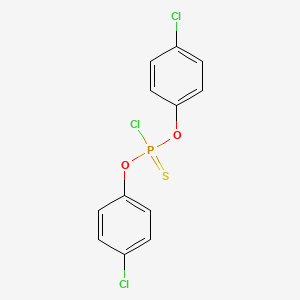
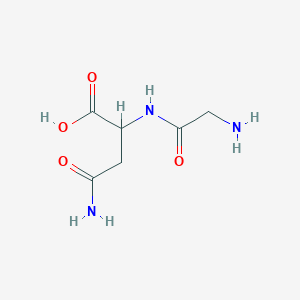
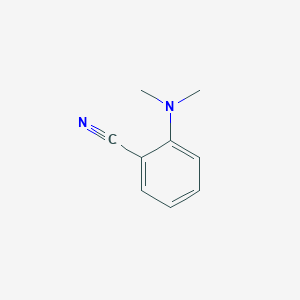
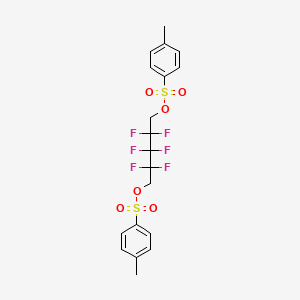
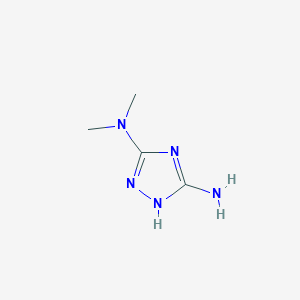
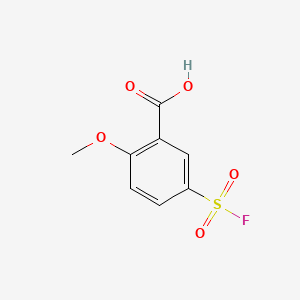
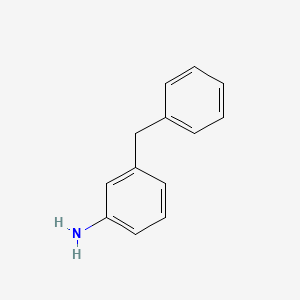
![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)